molecular formula C10H13BrN2O B8152003 3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine

Cat. No.: B8152003
M. Wt: 257.13 g/mol
InChI Key: SNBXGVZEDKTQII-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine is a brominated pyridine derivative with a methyl group at position 2, a bromine atom at position 3, and a 3-methoxyazetidin-1-yl substituent at position 6. The azetidine ring introduces conformational rigidity and a polar methoxy group, which may enhance solubility and influence biological interactions. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-9(11)3-4-10(12-7)13-5-8(6-13)14-2/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXGVZEDKTQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CC(C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Azetidine Formation: Formation of the azetidine ring, possibly through cyclization reactions.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azetidine ring.

    Reduction: Reduction reactions could target the bromine atom or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Cannabinoid Receptor Modulation

Compounds similar to 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine have been identified as modulators of the Cannabinoid-1 (CB1) receptor. These compounds are being investigated for their potential in treating conditions such as psychosis, cognitive disorders, and substance abuse disorders. The ability to selectively antagonize the CB1 receptor positions these derivatives as promising candidates for pharmaceutical development aimed at managing neuropsychiatric conditions and addiction .

Anticancer Activity

Research has indicated that derivatives of pyridine compounds can exhibit significant anticancer properties. For instance, studies have focused on pyridine-based inhibitors targeting B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma. The optimization of such compounds has led to the discovery of potent inhibitors that demonstrate strong antiproliferative activity . The structural similarity of 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine may suggest similar potential in inhibiting oncogenic pathways.

Synthetic Routes

The synthesis of 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of complex molecules with high functional group tolerance, making them suitable for pharmaceutical applications . The use of arylboronic acids in Suzuki coupling reactions has been particularly effective in generating novel pyridine derivatives with desirable biological activities.

Chemodivergent Synthesis

Recent advancements in synthetic methodologies have enabled chemodivergent pathways that yield different classes of compounds from a common precursor. This approach enhances the efficiency of synthesizing diverse derivatives, which can be screened for various biological activities . Such methodologies are crucial for rapid development and optimization of lead compounds in drug discovery.

Case Study: BCL6 Inhibition

A study focused on optimizing a series of compounds for BCL6 inhibition demonstrated that modifications to the azetidine moiety significantly influenced biological activity. The introduction of different substituents on the azetidine ring improved potency and selectivity, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Case Study: CB1 Receptor Antagonists

Another study explored the pharmacological properties of azetidine derivatives as CB1 receptor antagonists. These compounds showed promise in preclinical models for treating conditions like anxiety and neuroinflammation, validating their therapeutic potential . The structural characteristics shared with 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine suggest it may possess similar pharmacological profiles.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cannabinoid Receptor ModulationPotential treatment for psychosis, cognitive disorders, and substance abuse disorders
Anticancer ActivityInhibition of BCL6 implicated in diffuse large B-cell lymphoma
Synthesis TechniquesPalladium-catalyzed reactions enhancing functional group tolerance
Chemodivergent SynthesisEfficient generation of diverse derivatives for biological screening

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Features and Substituent Effects

Table 1: Substituent Comparison
Compound Name Position 2 Position 3 Position 6 Molecular Formula Molecular Weight
3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine Methyl Bromo 3-Methoxyazetidin-1-yl C₁₁H₁₄BrN₂O 285.15 g/mol
3-Bromo-6-(2-chlorophenoxy)-2-methylpyridine Methyl Bromo 2-Chlorophenoxy C₁₂H₉BrClNO 298.57 g/mol
3-Bromo-6-(difluoromethyl)-2-methylpyridine Methyl Bromo Difluoromethyl C₇H₆BrF₂N 222.03 g/mol
3-Bromo-6-nitro-1-(prop-2-yn-1-yl)pyridine Prop-2-ynyl Bromo Nitro C₈H₆BrN₂O₂ 257.05 g/mol
3-AMINO-2-BROMO-6-METHOXYPYRIDINE Amino Bromo Methoxy C₆H₆BrN₂O 217.03 g/mol

Key Observations :

  • Position 6 Substituents: The 3-methoxyazetidin-1-yl group in the target compound is distinct from aryloxy (e.g., 2-chlorophenoxy) or halogenated alkyl (e.g., difluoromethyl) groups in analogs. The azetidine moiety introduces a saturated nitrogen ring, which may improve solubility and reduce steric hindrance compared to bulkier aromatic substituents .
  • In contrast, nitro or trifluoromethyl groups are electron-withdrawing, altering reactivity .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Density (g/cm³) Boiling Point (°C) pKa Solubility Trends
3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine N/A N/A N/A Moderate in polar solvents
3-Bromo-6-(difluoromethyl)-2-methylpyridine 1.551 (pred.) 214.2 (pred.) -0.11 Lipophilic
3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine N/A N/A N/A Low aqueous solubility
3-AMINO-2-BROMO-6-METHOXYPYRIDINE N/A N/A ~4.5 (amino) High in polar solvents

Key Observations :

  • Lipophilicity : The difluoromethyl analog () is more lipophilic (density ~1.55 g/cm³) compared to the target compound, which may exhibit moderate solubility due to the polar azetidine group.
  • Acid-Base Properties: Amino-substituted analogs (e.g., 3-AMINO-2-BROMO-6-METHOXYPYRIDINE) have higher pKa values (~4.5), enabling ionization at physiological pH, whereas the target compound's azetidine ring may act as a weak base .

Biological Activity

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine substituent and an azetidine moiety, which are significant for its biological activity. The presence of the azetidine ring contributes to the unique reactivity and interaction with biological targets due to its ring strain and ability to form hydrogen bonds.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine, exhibit antimicrobial activity. A study highlighted that modifications in the pyridine structure can enhance antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine can be attributed to its interactions with specific molecular targets. The brominated pyridine can engage in halogen bonding with proteins or nucleic acids, while the azetidine portion can facilitate hydrogen bonding, influencing enzyme activity and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromine position or the azetidine substituent can significantly alter potency and selectivity against various biological targets. For example, variations in the azetidine ring have been shown to enhance binding affinity to specific receptors involved in cancer progression .

Case Study 1: Anticancer Efficacy

In a study focused on BCL6 inhibition, compounds structurally related to 3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine demonstrated significant antiproliferative effects in vitro. The study utilized xenograft models to assess in vivo efficacy, revealing that sustained dosing led to effective tumor reduction in treated mice .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of various pyridine derivatives, including our compound of interest. The results showed a dose-dependent inhibition of biofilm formation in S. pneumoniae, suggesting potential applications in treating biofilm-associated infections .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Biofilm InhibitionDose-dependent

Table 2: Structure-Activity Relationships

Modification TypeEffect on ActivityReference
Bromine PositionInfluences binding
Azetidine SubstituentAffects potency

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